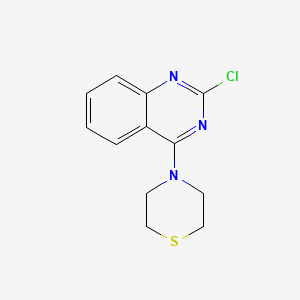

4-(2-Chloroquinazolin-4-yl)thiomorpholine

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

4-(2-chloroquinazolin-4-yl)thiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3S/c13-12-14-10-4-2-1-3-9(10)11(15-12)16-5-7-17-8-6-16/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRBQYSECDSRTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC(=NC3=CC=CC=C32)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Chloroquinazolin 4 Yl Thiomorpholine

Precursor Synthesis and Optimized Reaction Pathways

The successful synthesis of the target compound hinges on the efficient preparation of its precursors. The process begins with the construction of the core quinazoline (B50416) ring system, which is then functionalized to allow for the introduction of the thiomorpholine (B91149) group.

The foundational steps in the synthesis involve the creation of quinazoline-2,4-diol (also known as quinazoline-2,4(1H,3H)-dione) and its subsequent conversion to the highly reactive 2,4-dichloroquinazoline (B46505).

Quinazoline-2,4-diol Synthesis: A common and effective method for synthesizing quinazoline-2,4-diol starts from anthranilic acid. nih.govgoogle.com In a typical procedure, anthranilic acid is reacted with potassium cyanate (B1221674) in an aqueous solution. google.com The reaction mixture is carefully maintained at a controlled temperature and pH, often with the addition of a base like sodium hydroxide, to facilitate the cyclization process. google.com After a period of heating, the solution is cooled and acidified with an acid such as hydrochloric acid to precipitate the quinazoline-2,4-diol product. google.com This method provides good yields of the desired intermediate. google.com Other approaches to the quinazoline-2,4-dione scaffold include reactions of 2-aminobenzamides with phosgene (B1210022) or its surrogates, and the condensation of isatoic anhydride (B1165640) with amines. researchgate.net

2,4-Dichloroquinazoline Synthesis: The conversion of quinazoline-2,4-diol to 2,4-dichloroquinazoline is a crucial activation step. This is typically achieved through a chlorination reaction using a strong chlorinating agent. google.com Phosphorus oxychloride (POCl₃) is widely used for this transformation. nih.govresearchgate.net The reaction involves heating the quinazoline-2,4-diol in an excess of POCl₃, often at reflux temperatures. nih.govresearchgate.net The use of a mixture of POCl₃ and phosphorus pentachloride (PCl₅) is also reported as a robust chlorinating system. indianchemicalsociety.com The reaction proceeds in two main stages: an initial phosphorylation of the quinazolone followed by nucleophilic substitution with chloride ions upon heating to 70-90 °C. nih.govresearchgate.net After the reaction is complete, the excess POCl₃ is removed, typically by distillation under reduced pressure, and the crude product is carefully worked up, often by partitioning between an organic solvent and an aqueous basic solution to neutralize residual acidity. researchgate.net

The following table summarizes a representative synthetic pathway for the key intermediate, 2,4-dichloroquinazoline.

| Step | Starting Material | Reagents and Conditions | Product | Typical Yield |

|---|---|---|---|---|

| 1 | Anthranilic acid | 1. Potassium cyanate, NaOH (aq), 40°C 2. Heat to 85-90°C 3. HCl (aq) to pH 2-3 | Quinazoline-2,4-diol | ~86-93% google.com |

| 2 | Quinazoline-2,4-diol | POCl₃, Reflux (e.g., 110°C) for 2-4 hours | 2,4-Dichloroquinazoline | ~86% researchgate.net |

With the key intermediate 2,4-dichloroquinazoline in hand, the final step is the introduction of the thiomorpholine ring. This reaction is a nucleophilic aromatic substitution (SNAr) where the secondary amine of thiomorpholine acts as the nucleophile. A critical aspect of this synthesis is achieving regioselectivity.

The chlorine atom at the C4 position of the 2,4-dichloroquinazoline ring is significantly more reactive towards nucleophilic attack than the chlorine at the C2 position. stackexchange.comnih.gov This preferential reactivity allows for the selective substitution at C4 under mild conditions, leaving the C2-chloro group intact. stackexchange.com The reaction is typically carried out by treating 2,4-dichloroquinazoline with thiomorpholine in a suitable solvent, such as ethanol, at controlled temperatures, often ranging from 0-5 °C to room temperature. stackexchange.com The presence of a base may be used to neutralize the HCl generated during the reaction.

Optimization of this reaction involves controlling the temperature and reaction time to prevent disubstitution, where the thiomorpholine might also replace the chlorine at the C2 position under harsher conditions (e.g., higher temperatures). stackexchange.comnih.gov By maintaining mild conditions, the synthesis can be directed to selectively form the desired 4-(2-chloroquinazolin-4-yl)thiomorpholine. stackexchange.com

Investigation of Reaction Mechanisms and Kinetics in Quinazoline Synthesis

The regioselectivity observed in the reaction of 2,4-dichloroquinazoline with nucleophiles like thiomorpholine is a well-documented phenomenon rooted in the electronic structure of the quinazoline ring. nih.gov The carbon atom at the C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 carbon. stackexchange.comnih.gov

Several factors contribute to this difference in reactivity:

Electronic Effects: The nitrogen atom at position 1 (N1) exerts a strong electron-withdrawing effect, which is more pronounced at the adjacent C2 and the para-positioned C4. However, the arrangement within the heterocyclic ring makes the C4 position the kinetically favored site for nucleophilic attack. nih.gov

Intermediate Stability: The mechanism for this SNAr reaction proceeds through a two-step addition-elimination process involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, have shown that the activation energy for nucleophilic attack at the C4 position is lower than at the C2 position. nih.govresearchgate.net

Orbital Contributions: Frontier molecular orbital analysis reveals that the C4 atom has a larger coefficient in the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloroquinazoline. nih.govresearchgate.net This indicates that the LUMO is more localized at C4, making it the preferred site for interaction with the Highest Occupied Molecular Orbital (HOMO) of an incoming nucleophile. nih.gov

While the C4 position reacts readily under mild conditions, substitution at the C2 position is possible but requires more forcing conditions, such as higher temperatures (often above 100 °C) or the use of specialized catalytic systems. nih.gov This kinetic difference is the cornerstone of the regioselective synthesis of 4-substituted-2-chloroquinazoline derivatives.

Advanced Synthetic Strategies and Catalytic Approaches

While the classical methods described are robust, research into advanced synthetic strategies aims to improve efficiency, yield, and environmental friendliness. For the synthesis of quinazoline derivatives, modern techniques such as microwave-assisted synthesis have been employed to accelerate reactions, often leading to shorter reaction times and cleaner product formation compared to conventional heating. nih.gov

For the C-C bond formation on the quinazoline scaffold, metal-catalyzed cross-coupling reactions are prevalent. For instance, palladium-catalyzed reactions like the Sonogashira and Suzuki couplings have been used to modify halogenated quinazolines. beilstein-journals.orgresearchgate.net While these are more commonly used to introduce carbon-based substituents, they highlight the advanced tools available for functionalizing the quinazoline core. In the context of C-N bond formation, Buchwald-Hartwig amination has been noted as a powerful method for achieving substitution at the less reactive C2 position, though it represents a more complex approach than the direct SNAr at C4. nih.gov The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, also represents an advanced strategy to streamline the synthesis of complex quinazoline derivatives. beilstein-journals.org

Analytical Spectroscopic Methods for Structural Elucidation

The confirmation of the structure of this compound and its intermediates relies heavily on analytical spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and the specific arrangement of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of the target compound. Both ¹H NMR and ¹³C NMR spectra provide critical data.

¹H NMR: The proton NMR spectrum would show characteristic signals for the protons on the quinazoline ring and the thiomorpholine ring. The aromatic protons on the benzo-fused part of the quinazoline system would appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns (e.g., doublets, triplets) revealing their substitution pattern and coupling relationships. The protons of the thiomorpholine ring would appear in the upfield region, typically as multiplets corresponding to the methylene (B1212753) groups adjacent to the nitrogen and sulfur atoms.

¹³C NMR: The carbon NMR spectrum complements the proton data by showing signals for each unique carbon atom in the molecule. The chemical shifts would confirm the presence of the aromatic carbons of the quinazoline ring and the aliphatic carbons of thethiomorpholine ring.

2D NMR: To definitively confirm the regioselectivity of the substitution (i.e., that the thiomorpholine is at C4), two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. An HMBC experiment would show correlations between the protons of the thiomorpholine ring and the carbon atoms of the quinazoline ring. Specifically, correlations between the N-CH₂ protons of the thiomorpholine and the C4 carbon of the quinazoline would provide conclusive evidence for the desired connectivity. Similarly, Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximity between protons, further confirming the structure. beilstein-journals.org DFT calculations combined with 2D-NMR analysis have been used to provide robust guidance for the structural confirmation of 4-amino-substituted quinazolines. nih.govresearchgate.net

Utilization of Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential analytical technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is obtained that serves as a molecular fingerprint. For this compound, the IR spectrum would exhibit distinct peaks corresponding to the vibrations of its constituent bonds.

The key functional groups and their expected absorption ranges are:

Aromatic C-H Stretching: The C-H bonds on the quinazoline ring will produce absorption bands in the region of 3100-3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: The C-H bonds of the thiomorpholine ring will show characteristic stretching vibrations in the 3000-2850 cm⁻¹ range. mdpi.com

C=N and C=C Stretching: The double bonds within the aromatic quinazoline ring system will give rise to a series of sharp absorption peaks in the 1620-1450 cm⁻¹ region.

C-N Stretching: The stretching vibrations of the C-N bonds, both within the quinazoline ring and connecting it to the thiomorpholine moiety, are typically observed in the 1350-1200 cm⁻¹ range.

C-S Stretching: The presence of the sulfur atom in the thiomorpholine ring would result in a weak absorption band for the C-S stretch, generally found in the 800-600 cm⁻¹ region.

C-Cl Stretching: The vibration of the carbon-chlorine bond at the C2 position of the quinazoline ring is expected to produce a strong absorption in the fingerprint region, typically around 850-750 cm⁻¹.

The following table summarizes the predicted characteristic IR absorption peaks for this compound.

| Functional Group | Bond Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Thiomorpholine Ring | C-H Stretch | 3000 - 2850 | Medium-Strong |

| Quinazoline Ring | C=C / C=N Stretch | 1620 - 1450 | Medium-Strong, Multiple Peaks |

| Amine/Aromatic | C-N Stretch | 1350 - 1200 | Medium |

| Aryl Halide | C-Cl Stretch | 850 - 750 | Strong |

| Thioether | C-S Stretch | 800 - 600 | Weak-Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound (molecular formula: C₁₂H₁₂ClN₃S), the exact molecular weight can be calculated. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks: the M⁺ peak for the molecule containing ³⁵Cl and an (M+2)⁺ peak for the molecule containing ³⁷Cl, with the (M+2)⁺ peak having roughly one-third the intensity of the M⁺ peak.

The fragmentation of the molecular ion under electron impact would proceed through the cleavage of the weakest bonds and the formation of the most stable fragments. The fragmentation of quinazoline derivatives is well-documented, with substituents at the C4 position often being lost preferentially over those at C2. rsc.org For the thiomorpholine moiety, alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway. miamioh.edu

A plausible fragmentation pattern would include:

Loss of the thiomorpholine ring: Cleavage of the C4-N bond can lead to the formation of a stable 2-chloroquinazoline (B1345744) cation.

Fragmentation of the thiomorpholine ring: Alpha-cleavage can result in the loss of ethylene (B1197577) (C₂H₄) or other small fragments from the thiomorpholine ring.

Loss of Chlorine: The C2-Cl bond can break to form a fragment ion.

Quinazoline Ring Fission: The core quinazoline ring can undergo fragmentation, often characterized by the sequential loss of hydrogen cyanide (HCN). rsc.org

The following table outlines the predicted major fragments and their corresponding mass-to-charge ratios (m/z) for the ³⁵Cl isotope.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 265 | [C₁₂H₁₂ClN₃S]⁺ | Molecular Ion (M⁺) |

| 267 | [C₁₂H₁₂³⁷ClN₃S]⁺ | Isotopic Molecular Ion (M+2)⁺ |

| 163 | [C₈H₄ClN₂]⁺ | Loss of thiomorpholine radical from M⁺ |

| 162 | [C₈H₃ClN₂]⁺ | Loss of thiomorpholine molecule from M⁺ |

| 222 | [C₁₀H₉ClN₃S]⁺ | Loss of C₂H₃ from thiomorpholine ring |

| 102 | [C₄H₈NS]⁺ | Thiomorpholine cation radical |

| 128 | [C₈H₄N₂]⁺ | Loss of Cl from [C₈H₄ClN₂]⁺ fragment |

Derivatization Strategies and Analogue Synthesis of 4 2 Chloroquinazolin 4 Yl Thiomorpholine

Post-Synthetic Modification of the 4-(2-Chloroquinazolin-4-yl)thiomorpholine Scaffold

Post-synthetic modification of the this compound core is a primary strategy for creating analogues. The presence of the C-2 chloro substituent offers a versatile anchor point for introducing new functionalities, significantly altering the molecule's steric and electronic properties.

The chloro group at the 2-position of the quinazoline (B50416) ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine (B1678525) ring. This inherent reactivity allows for the displacement of the chloride ion by various nucleophiles, including ammonia (B1221849).

The reaction of this compound with aqueous or alcoholic ammonia under thermal conditions, typically in a sealed pressure vessel, is a direct method to synthesize 4-thiomorpholinoquinazolin-2-amine. This transformation converts the chloro group into a primary amine, a key functional group that can act as a hydrogen bond donor and a site for further derivatization. While direct literature for this specific transformation is not prevalent, the amination of chloropyrimidines and related chloro-heterocycles is a well-established synthetic procedure. researchgate.net The reaction proceeds by the nucleophilic attack of ammonia on the electron-deficient C-2 carbon, followed by the elimination of hydrogen chloride.

Table 1: Proposed Reaction Conditions for Amination

| Reactant | Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| This compound | Aqueous Ammonia (NH4OH) or Ammonia in Alcohol | Ethanol, Dioxane, or Water | Heating in a sealed vessel (e.g., 100-150 °C) | 4-Thiomorpholinoquinazolin-2-amine |

Cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. The Chan-Lam coupling, a copper-catalyzed reaction, is particularly useful for forming C-N bonds between amines and aryl boronic acids under relatively mild conditions, often open to the air. wikipedia.orgorganic-chemistry.org This reaction offers a complementary strategy to classical SNAr for diversifying the 2-position of the quinazoline scaffold.

In the context of this compound, while the direct coupling of an amine at the C-2 position is the focus, a related strategy involves synthesizing 2-aminoquinazolines from boronic acids. researchgate.net For diversification, if the C-2 position were first converted to an amino group (as described in 3.1.1), the resulting 4-thiomorpholinoquinazolin-2-amine could then undergo Chan-Lam coupling with a variety of aryl boronic acids. This would generate a library of N-aryl-4-thiomorpholinoquinazolin-2-amines. The reaction typically involves a copper catalyst (such as Cu(OAc)2), a base, and often a ligand, and can be performed at room temperature. wikipedia.orgorganic-chemistry.org This method is advantageous due to its tolerance of a wide range of functional groups on the boronic acid partner. nih.gov

Table 2: Illustrative Scope of Chan-Lam Coupling for Analogue Synthesis

| Substrate | Boronic Acid (Ar-B(OH)2) | Potential 'Ar' Groups for Diversification | Catalyst/Reagents | Product Class |

|---|---|---|---|---|

| 4-Thiomorpholinoquinazolin-2-amine | Phenylboronic acid | Phenyl, 4-Methoxyphenyl, 3-Chlorophenyl | Cu(OAc)2, Pyridine, O2 (air) | N-Aryl-4-thiomorpholinoquinazolin-2-amines |

| 4-Thiomorpholinoquinazolin-2-amine | Thiophene-2-boronic acid | Heteroaryls (e.g., Thienyl, Pyridyl) | Cu(OAc)2, Pyridine, O2 (air) | N-Heteroaryl-4-thiomorpholinoquinazolin-2-amines |

| 4-Thiomorpholinoquinazolin-2-amine | Cyclohexylboronic acid | Alkyls (e.g., Cyclohexyl, Butyl) | Cu(OAc)2, Pyridine, O2 (air) | N-Alkyl-4-thiomorpholinoquinazolin-2-amines |

Design Principles for Structure-Activity Relationship (SAR) Studies of Synthesized Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For 2,4-disubstituted quinazoline analogues derived from this compound, SAR studies systematically explore how modifications at the C-2 and C-4 positions, as well as on the quinazoline core itself, impact efficacy and selectivity.

Key design principles for SAR studies of these analogues include:

Variation at the C-2 Position: The substituent introduced at the C-2 position is a primary point of diversification. SAR studies would investigate the effect of varying its size, lipophilicity, and hydrogen bonding capacity. For example, replacing the chloro group with small amines, substituted anilines, or alkyl chains can probe the steric and electronic requirements of the target binding pocket. nih.govnih.gov

Table 3: Key SAR Principles for 2,4-Disubstituted Quinazolines

| Position of Modification | Structural Change | Potential Impact on Activity | Rationale/Example |

|---|---|---|---|

| C-2 | Introduction of N-alkyl amines | Modulation of lipophilicity and potency | Varying alkyl chain length can optimize interactions in a hydrophobic binding pocket. nih.gov |

| C-2 | Introduction of substituted aryl groups | Introduction of new interaction points (H-bonds, π-stacking) | A phenyl group with a para-methoxy substituent can act as a hydrogen bond acceptor. |

| C-4 | Replacement of thiomorpholine (B91149) with morpholine (B109124) | Alters lipophilicity and potential for metabolic oxidation | The sulfur of thiomorpholine is a potential site of metabolism (oxidation to sulfoxide/sulfone). |

| C-6 / C-7 | Addition of electron-donating or -withdrawing groups | Fine-tuning of the electronic character and binding affinity | Adding a methoxy (B1213986) group can enhance potency in some kinase inhibitor series. |

Rational Design and Synthesis of Compound Libraries for Target Identification

The rational design of compound libraries is a strategic approach to efficiently explore the chemical space around a privileged scaffold like quinazoline to identify novel bioactive agents. researchgate.netnih.gov This process begins with the core structure of this compound, which is selected based on known activities of related compounds or computational modeling.

The design phase involves identifying key points for diversification that are synthetically accessible and likely to interact with biological targets. For this scaffold, the C-2 position is the most evident point for creating diversity. A library would be designed by selecting a range of building blocks (e.g., amines, boronic acids) to be incorporated at this position. These building blocks are chosen to represent a wide range of physicochemical properties (e.g., size, charge, polarity, lipophilicity).

The synthesis of the library is often carried out using parallel synthesis techniques, which allow for the rapid production of dozens or hundreds of compounds. researchgate.net Reactions like the SNAr amination or cross-coupling reactions are well-suited for this approach. For example, an array of primary and secondary amines can be reacted in parallel with the this compound starting material to generate a library of 2-aminoquinazoline (B112073) analogues. The resulting compounds are then screened in high-throughput biological assays to identify "hits"—compounds that show activity against a specific target or in a phenotypic screen. These hits then serve as the starting point for more focused SAR studies and lead optimization. nih.govresearchgate.net

Biological Evaluation of 4 2 Chloroquinazolin 4 Yl Thiomorpholine Derived Analogues

In Vitro Biological Screening and Assay Methodologies

The evaluation of thiomorpholine-substituted quinazoline (B50416) analogues involves a range of standardized in vitro assays to determine their biological effects. These methodologies are crucial for identifying lead compounds and understanding their mechanism of action at a cellular and molecular level.

Analogues built upon the quinazoline and thiomorpholine (B91149) frameworks have demonstrated notable antimicrobial properties.

Derivatives of the core structures have been tested against a panel of pathogenic bacteria, showing a broad spectrum of activity. For instance, novel quinazolinone derivatives bearing a benzenesulfonamide (B165840) moiety displayed potent antibacterial action. nih.gov The activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Specifically, certain N-(substituted) thioacetamide (B46855) quinazolinone benzenesulfonamides have shown significant efficacy. nih.gov The 2-methyl-4-nitrophenyl derivative, for example, exhibited strong activity against Gram-positive bacteria, with inhibition zones larger than those of standard antibiotics like tetracycline (B611298) and ciprofloxacin. nih.gov Similarly, combinatorial libraries of thiomorpholine phenyloxazolidinones have yielded potent agents against respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis. nih.govresearchgate.net The quinoline (B57606) scaffold, a related heterocyclic system, has also produced derivatives with potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| N-(2-methyl-4-nitrophenyl) thioacetamide quinazolinone benzenesulfonamide | Bacillus subtilis | 3.9 | nih.gov |

| N-(2-methyl-4-nitrophenyl) thioacetamide quinazolinone benzenesulfonamide | Staphylococcus aureus | 7.81 | nih.gov |

| N-(2-methyl-4-nitrophenyl) thioacetamide quinazolinone benzenesulfonamide | Escherichia coli | 15.62 | nih.gov |

| N-(2-methyl-4-nitrophenyl) thioacetamide quinazolinone benzenesulfonamide | Pseudomonas aeruginosa | 7.81 | nih.gov |

| 6-chlorocyclopentaquinolinamine | MRSA | 0.125 mM | mdpi.com |

The antifungal potential of these analogues has been explored against various pathogenic fungi. Quinazoline derivatives have shown a range of activities, with some compounds demonstrating efficacy comparable to established antifungal agents. nih.gov For example, 4-thioquinazoline derivatives containing a chalcone (B49325) moiety were found to have significant activity against the Tobacco Mosaic Virus (TMV), indicating the broad biological potential of this scaffold, although this is an antiviral, not antifungal, finding. mdpi.com

More directly, studies on 7-chloro-4-arylhydrazonequinolines revealed antifungal activity against several oral fungi, including multiple Candida species. nih.gov Furthermore, certain quinazolinone-benzenesulfonamide hybrids have been evaluated against Candida albicans, showing promising results. nih.gov Laccase, a novel target for fungicides, has been effectively inhibited by 1,2,3,4-tetrahydroquinoline (B108954) derivatives, with one compound showing an EC50 value of 3.32 µg/mL against Sclerotinia sclerotiorum. nih.gov

| Compound Class/Derivative | Fungal Strain | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| N-(2-methyl-4-nitrophenyl) thioacetamide quinazolinone benzenesulfonamide | Candida albicans | 15.62 µg/mL (MIC) | nih.gov |

| Sulfonyl hydrazide derivative (4bl) | Sclerotinia sclerotiorum | 3.32 µg/mL (EC50) | nih.gov |

| Sulfonyl hydrazide derivative (4bl) | Valsa mali | 2.78 µg/mL (EC50) | nih.gov |

| 7-chloro-4-(2,4-dichlorophenylhydrazono)quinoline | Candida albicans | 50 µg/mL (MIC) | nih.gov |

The quinazoline core is a well-established scaffold for enzyme inhibitors, particularly in the field of oncology. Analogues have been investigated for their ability to inhibit a variety of enzymes.

Kinase Inhibition : The 4-anilinoquinazoline (B1210976) structure is a key pharmacophore for tyrosine kinase inhibitors (TKIs). nih.gov Analogues have shown inhibitory activity against receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial in cancer cell proliferation and angiogenesis. nih.govrsc.org

Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Thiomorpholine derivatives have been specifically designed and synthesized as inhibitors of DPP-IV, an enzyme involved in glucose metabolism and a key target for treating type 2 diabetes. nih.govresearchgate.netnih.gov

Urease Inhibition : Morpholine-thiophene hybrid thiosemicarbazones, which contain the thiomorpholine-related morpholine (B109124) ring, have been identified as potent urease inhibitors. nih.gov Urease is a key enzyme for bacteria like Helicobacter pylori, and its inhibition is a strategy to treat infections. nih.gov One lead compound demonstrated uncompetitive inhibition with an IC50 value of 3.80 µM. nih.gov

Acetylcholinesterase (AChE) Inhibition : Novel 4-N-phenylaminoquinoline derivatives incorporating a morpholine group have been synthesized and tested for their anti-cholinesterase activities. mdpi.com One such derivative showed potent inhibition of both acetylcholinesterase (AChE) and butylcholinesterase (BChE) with IC50 values of 1.94 µM and 28.37 µM, respectively. mdpi.com

| Compound Class | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| Morpholine-thiophene thiosemicarbazone (5g) | Urease | 3.80 µM | nih.gov |

| 4-N-phenylaminoquinoline-morpholine derivative (11g) | Acetylcholinesterase (AChE) | 1.94 µM | mdpi.com |

| 4-N-phenylaminoquinoline-morpholine derivative (11g) | Butylcholinesterase (BChE) | 28.37 µM | mdpi.com |

Histamine (B1213489) H4 Receptor Antagonism : The histamine H4 receptor (H4R) is an important target in inflammatory, allergic, and autoimmune diseases. nih.gov H4R antagonists have been shown to reduce disease in animal models of arthritis. researchgate.net While direct studies on 4-(2-Chloroquinazolin-4-yl)thiomorpholine analogues are not widely reported, the general anti-inflammatory properties of related heterocyclic systems suggest this could be a promising area for investigation. nih.govresearchgate.net

GABA Receptors : Derivatives based on a pyrazolo[1,5-a]quinazoline core have been identified as modulators of the GABAA receptor. nih.govnih.gov The GABAA receptor is a ligand-gated ion channel responsible for fast neuronal inhibition in the central nervous system. nih.gov The ability of these compounds to modulate the receptor's response to GABA indicates their potential for development as treatments for neurological and psychiatric disorders. nih.gov

DNA Binding Interactions : The planar conjugated system of the quinazoline ring allows these molecules to interact with double-stranded DNA. nih.gov Studies have shown that quinazoline derivatives can bind to calf thymus DNA through mechanisms of intercalation and groove binding. nih.govrsc.org This interaction can disrupt DNA replication and transcription, forming the basis of their anticancer activity. nih.govresearchgate.net

Anti-Inflammatory Modulations : Beyond H4R antagonism, quinazoline derivatives have shown direct anti-inflammatory effects. A 2-chloro-N-(4-(2-morpholinoethoxy)phenyl)quinazolin-4-amine derivative was found to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory mediator, with an IC50 of 8.86 μmol/l. researchgate.net Palladium (II) complexes of 2-chloroquinoline (B121035) Schiff bases have also demonstrated anti-inflammatory activity in carrageenan-induced paw edema models in rats. nih.gov

Antioxidant Properties : Several thiomorpholine and quinoline derivatives have been reported to possess antioxidant activity. researchgate.netnih.gov They have been shown to inhibit ferrous/ascorbate-induced lipid peroxidation of microsomal membrane lipids, with some thiomorpholine derivatives exhibiting IC50 values as low as 7.5 µM. nih.gov Additionally, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones displayed significant DPPH radical scavenging activity. mdpi.com

Antimicrobial Activity Assessments (e.g., Antibacterial and Antifungal Efficacy)

Mechanistic Insights into Biological Actions of Modified Quinazolines

The therapeutic potential of quinazoline derivatives is largely attributed to their ability to interfere with specific biological processes that are fundamental to cancer cell growth and survival. The structural modifications of the quinazoline core, particularly at the 2 and 4 positions, have been a key strategy for enhancing their potency and selectivity. The introduction of a thiomorpholine moiety at the 4-position, combined with a chlorine atom at the 2-position, creates a unique chemical scaffold with distinct biological activities.

Identification of Specific Cellular and Molecular Targets

Research into the biological activity of quinazoline derivatives has revealed a diverse range of molecular targets, with a significant emphasis on their role as kinase inhibitors. nih.govmdpi.com Kinases are a family of enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

While direct kinase profiling of this compound itself is not extensively documented in publicly available literature, the broader class of 2,4-disubstituted quinazolines has been shown to target several key kinases involved in cancer progression. Notably, these include:

Epidermal Growth Factor Receptor (EGFR): A primary target for many quinazoline-based anticancer drugs, EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation. nih.govnih.gov Novel 2-chloroquinazoline (B1345744) derivatives have been synthesized and shown to act as EGFR-TK inhibitors. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients, VEGFR is another key target for quinazoline compounds. mdpi.com

Other Kinases: The quinazoline scaffold is versatile and has been adapted to inhibit other kinases such as those in the EphB family, Aurora kinases, and Cyclin-Dependent Kinases (CDKs). researchgate.netnih.gov

Beyond kinases, studies on related 2-chloro-4-anilinoquinazoline derivatives suggest that these compounds may also interact with other critical cellular components like DNA, potentially through intercalation or groove binding, leading to the disruption of DNA replication and transcription. nih.govrsc.org

A study on a series of 6-(chloro/methoxy (B1213986)/methyl)-N-(4-substitutedphenyl)-4-thiomorpholinoquinazolin-3(4H)-amine derivatives demonstrated notable anticancer activity against various cancer cell lines. This indicates that the thiomorpholine moiety at the 4-position is compatible with potent cytotoxic effects. The study also highlighted initial structure-activity relationships, noting that the nature of substituents on the phenyl ring influences the anticancer effectiveness. ajchem-a.com

The following table summarizes the cytotoxic activity of selected 4-thiomorpholinoquinazoline derivatives from the aforementioned study.

| Compound | Substituent at C6 | Substituent on Phenyl Ring | Cancer Cell Line | % Cell Viability at 25 µM | GI50 (µM) |

|---|---|---|---|---|---|

| 2 | Chloro | 4-Nitro | MCF-7 | <50% | - |

| 2 | Chloro | 4-Nitro | HEK-293 | <50% | 7.14 |

| 2 | Chloro | 4-Nitro | MDA-MB-231 | >50% | 8.08 |

| 3 | Chloro | 4-Methyl | MCF-7 | <50% | - |

| 11 | Methoxy | 4-Nitro | MCF-7 | <50% | - |

| 11 | Methoxy | 4-Nitro | A-549 | <50% | - |

Elucidation of Molecular Mode of Action and Pathway Perturbations

The identification of cellular targets is intrinsically linked to understanding the molecular mode of action and the subsequent disruption of cellular pathways. For quinazoline analogues, two primary mechanisms of action that lead to their anticancer effects are the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest:

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit a loss of this control, leading to incessant proliferation. Several studies have demonstrated that quinazoline derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing.

For instance, treatment of cancer cells with various quinazoline compounds has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle. nih.gov This arrest prevents the cells from entering mitosis, the final stage of cell division. While specific studies on this compound are limited, the general mechanism for related compounds involves the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle.

Apoptosis Induction:

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells are adept at evading apoptosis. A significant mode of action for many anticancer agents, including quinazoline derivatives, is the reactivation of this apoptotic machinery.

The induction of apoptosis by quinazolines can be triggered through various signaling cascades. One common pathway involves the activation of caspases, a family of proteases that execute the apoptotic process. Studies on 2-chloro-4-anilinoquinazolines have shown their ability to act as potent inducers of apoptosis. nih.gov

The perturbation of kinase signaling pathways by these compounds can also lead to apoptosis. For example, inhibition of the EGFR signaling pathway can disrupt downstream survival signals, thereby promoting cell death.

Computational Approaches in the Study of 4 2 Chloroquinazolin 4 Yl Thiomorpholine and Its Derivatives

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of 4-(2-Chloroquinazolin-4-yl)thiomorpholine, this method is crucial for elucidating potential mechanisms of action by identifying key interactions within the binding site of a therapeutic target.

Research on quinazoline (B50416) derivatives frequently employs docking to understand their inhibitory potential against various protein targets, particularly protein kinases like the Epidermal Growth Factor Receptor (EGFR), which are often implicated in cancer. frontiersin.orgnih.gov Docking simulations reveal the specific binding modes, allowing researchers to predict how modifications to the quinazoline scaffold will affect binding affinity. For instance, studies on similar 2,4-disubstituted quinazolines have shown that the quinazoline core often forms critical hydrogen bonds with backbone residues in the hinge region of kinase domains. nih.gov The thiomorpholine (B91149) group and the chloro-substituent at the 2-position are analyzed for their contributions to binding, which are often through hydrophobic and van der Waals interactions with specific amino acid residues in the active site. nih.gov

Docking studies have successfully guided the development of quinazoline derivatives against a range of targets beyond EGFR, including Janus kinase 2 (JAK2), dihydrofolate reductase (DHFR), and phosphodiesterase 7 (PDE7). nih.govnih.gov The results are typically evaluated using a scoring function, which estimates the binding free energy, helping to rank potential inhibitors for synthesis and biological testing.

| Target Protein | Key Interacting Residues (Examples) | Type of Interaction | Reference Compound Class |

| EGFR | Met769, Leu768, Thr766 | Hydrogen Bonding, Hydrophobic | Quinazoline-2,4,6-triamines |

| JAK2 | Leu855, Arg980, Gly935 | Hydrogen Bonding, Hydrophobic | 6,7-dimethoxyquinazolines |

| PDE7A | Gln401, Tyr397, Phe415 | Hydrogen Bonding, π-π Stacking | 2-Chloro-4-hydrazinoquinazolines |

| FtsZ | Val208, Gly109, Asp212 | Hydrophobic, Electrostatic | Quinazoline derivatives |

This table presents examples of protein targets and key interactions identified through molecular docking studies of various quinazoline derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. For this compound and its analogs, QSAR models are invaluable for predicting the bioactivity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Both 2D-QSAR and 3D-QSAR approaches are applied to quinazoline series. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. frontiersin.orgtandfonline.combenthamdirect.com These models generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with activity. For example, a CoMSIA model might indicate that a bulky, electropositive substituent at a specific position on the quinazoline ring would enhance inhibitory activity against a target. unar.ac.id

These models are built using a training set of compounds with known activities and are validated using a separate test set to ensure their predictive power. frontiersin.org The molecular descriptors used in these models can range from simple constitutional and topological indices to complex quantum-chemical parameters. frontiersin.org The insights gained from QSAR studies guide the rational design of more potent and selective inhibitors based on the quinazoline scaffold. benthamdirect.comfrontiersin.org

| QSAR Descriptor Type | Examples | Relevance to Quinazoline Activity |

| Constitutional | Molecular Weight, Number of Rings | Influences overall size and potential for binding site accommodation. |

| Topological | Wiener Index, Kier Shape Indices | Describes molecular branching and shape, affecting steric fit. |

| Electrostatic | Dipole Moment, Partial Charges | Governs polar interactions, including hydrogen bonding with target residues. |

| Quantum-Chemical | HOMO/LUMO Energies, Mulliken Charges | Relates to chemical reactivity and the ability to form specific electronic interactions. |

| 3D (CoMFA/CoMSIA) | Steric Fields, Electrostatic Fields | Provides a 3D map of favorable and unfavorable regions for different physicochemical properties. |

This table summarizes common molecular descriptors used in QSAR models for quinazoline derivatives and their general significance.

In Silico Pharmacokinetic and Drug-Likeness Predictions

A critical step in early-stage drug discovery is the evaluation of a compound's pharmacokinetic profile, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction tools and drug-likeness filters are routinely applied to quinazoline libraries to flag compounds that are likely to fail later in development due to poor properties. lew.ronih.gov

Drug-likeness is often assessed using guidelines like Lipinski's Rule of Five, which sets criteria for properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govetflin.com Compounds like this compound and its derivatives are computationally screened to ensure they fall within an acceptable range for these properties, increasing their probability of being orally bioavailable. journaljpri.comresearchgate.net

| Predicted Property | Computational Method/Tool | Importance in Drug Discovery |

| Lipinski's Rule of Five | Calculation of MW, logP, H-bond donors/acceptors | Predicts general drug-likeness and potential for oral bioavailability. nih.gov |

| Human Intestinal Absorption (HIA) | admetSAR, SwissADME, pkCSM | Assesses the likelihood of a compound being absorbed from the gut. lew.ronih.gov |

| Blood-Brain Barrier (BBB) Penetration | pkCSM, PreADMET | Predicts the ability of a compound to enter the central nervous system. nih.gov |

| Cytochrome P450 (CYP) Inhibition | SwissADME, admetSAR | Identifies potential for drug-drug interactions and metabolic liabilities. |

| Toxicity (e.g., Carcinogenicity) | Lazar, ProTox, PreADMET | Flags potential safety concerns early in the discovery process. researchgate.net |

This table lists key pharmacokinetic and drug-likeness properties predicted in silico for quinazoline derivatives and the tools often used for these predictions.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. For complexes of quinazoline derivatives with their protein targets, MD simulations are used to assess the stability of the docked pose and to explore the conformational dynamics of both the ligand and the protein. nih.govabap.co.in

Starting from a docked complex, an MD simulation can reveal whether the key interactions predicted by docking are maintained over a period of nanoseconds. frontiersin.orgtandfonline.com Analyses of the simulation trajectory, such as calculating the Root Mean Square Deviation (RMSD) of the ligand and protein, provide quantitative measures of stability. researchgate.net A stable RMSD plot for the ligand suggests that it remains securely in the binding pocket. abap.co.in

Furthermore, MD simulations can highlight the flexibility of different parts of the protein upon ligand binding through Root Mean Square Fluctuation (RMSF) analysis. researchgate.net This technique can identify subtle conformational changes and water-mediated interactions that are not apparent from static docking but are critical for binding affinity. researchgate.net These simulations provide a more realistic and detailed understanding of the binding event, validating docking results and offering deeper insights for inhibitor design. nih.gov

Virtual Screening Techniques for Novel Target Identification

Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netnih.gov When a biological target is known for a series of quinazoline compounds, structure-based virtual screening can be employed. In this approach, a library of compounds, which can include derivatives of the this compound scaffold, is computationally docked into the target's binding site. The compounds are then ranked based on their docking scores, and the top-ranking "hits" are selected for experimental testing. nih.gov

This technique has been successfully used to identify novel quinazoline-based inhibitors for various targets, including JAK2 and acetylcholinesterase. nih.govnih.gov Conversely, if the biological target of an active compound is unknown, computational methods like ligand-based virtual screening or pharmacophore modeling can be used. A pharmacophore model derived from the active quinazoline structure is used as a 3D query to search for known proteins that could accommodate it, a process that can help in identifying novel or unexpected targets for the compound series. nih.gov This approach accelerates the discovery of new lead compounds and can also aid in repurposing existing molecules by identifying new biological targets. acs.org

Future Directions and Translational Prospects in Quinazoline Research

Design and Synthesis of Next-Generation Quinazoline-Thiomorpholine Based Therapeutic Candidates

The design of next-generation therapeutic candidates hinges on the strategic modification of core scaffolds to enhance potency, selectivity, and pharmacokinetic properties. The compound 4-(2-Chloroquinazolin-4-yl)thiomorpholine is an ideal starting point for such endeavors. Its synthesis is typically achieved by reacting 2,4-dichloroquinazoline (B46505) with thiomorpholine (B91149) . researchgate.net The resulting structure features a reactive chloro group at the C2 position, which is ripe for nucleophilic substitution.

This synthetic handle allows for the introduction of a wide array of functional groups and moieties, leading to the generation of novel 2,4-disubstituted quinazoline (B50416) derivatives. nih.gov This modular approach facilitates the exploration of structure-activity relationships (SAR), a critical process in drug discovery. For instance, by introducing different amine or aryl groups at the C2 position, researchers can fine-tune the compound's interaction with specific biological targets, such as protein kinases or G protein-coupled receptors. researchgate.netrsc.org

An example of this strategy is the synthesis of 4-thiomorpholinoquinazolin-2-amine derivatives, which have been investigated as histamine (B1213489) H4 receptor antagonists. researchgate.net This highlights how the This compound core can be elaborated to produce potent and selective modulators of clinically relevant targets. Future design strategies will likely involve computational modeling to predict the binding of novel derivatives to their targets, thereby guiding synthetic efforts toward compounds with optimal therapeutic profiles. nih.gov

| Starting Material | Reagent | Product | Application |

|---|---|---|---|

| 2,4-dichloroquinazoline | Thiomorpholine | This compound | Synthetic Intermediate |

| This compound | Aqueous Ammonia (B1221849) | 4-thiomorpholinoquinazolin-2-amine | Precursor for H4 Receptor Antagonists |

| 4-thiomorpholinoquinazolin-2-amine | Substituted Boronic Acids | Novel Quinazoline Derivatives (e.g., 8a-j ) | Therapeutic Candidates |

Exploration of Underexplored Therapeutic Applications and Disease Areas

While quinazoline derivatives have been extensively studied as anticancer agents, particularly as epidermal growth factor receptor (EGFR) inhibitors, the therapeutic potential of the quinazoline-thiomorpholine scaffold is not limited to oncology. nih.govresearchgate.net The diverse pharmacological activities associated with the broader quinazoline family suggest that derivatives of This compound could be effective in a variety of other disease contexts.

The thiomorpholine moiety itself is a privileged scaffold in medicinal chemistry, known to impart favorable properties such as improved solubility and metabolic stability. jchemrev.comjchemrev.com Its incorporation into the quinazoline framework could yield compounds with novel biological activities. Underexplored areas for these derivatives include:

Neurodegenerative Diseases: Given the role of kinase dysregulation in conditions like Alzheimer's disease, multi-kinase inhibitors derived from the quinazoline scaffold could offer new therapeutic avenues.

Inflammatory Disorders: The anti-inflammatory properties of some quinazoline compounds suggest that new derivatives could be developed for conditions like rheumatoid arthritis. researchgate.net

Infectious Diseases: The quinazoline core has been investigated for antibacterial, antifungal, and antitubercular activities. nih.govmdpi.com Novel derivatives could lead to new treatments for drug-resistant infections.

Future research should focus on screening libraries of compounds derived from This compound against a wide range of biological targets to uncover new and unexpected therapeutic applications.

Development of Novel and Sustainable Synthetic Methodologies

The advancement of quinazoline-based drug candidates is intrinsically linked to the efficiency and sustainability of their synthesis. Traditional methods for preparing the quinazoline core and its derivatives can involve harsh conditions and hazardous reagents. nih.gov Modern synthetic chemistry is increasingly focused on developing greener and more efficient processes.

For the synthesis of 2,4-disubstituted quinazolines, novel methods such as microwave-assisted organic synthesis (MAOS) have been shown to accelerate reactions, improve yields, and reduce waste. nih.gov For instance, the cyclization step to form the quinazoline ring can be rapidly achieved under microwave activation. nih.gov

Future methodologies for synthesizing and modifying This compound and its derivatives could include:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Catalyst-Free Reactions: The development of reactions that proceed efficiently without the need for metal catalysts is a key goal of green chemistry. Visible light-induced reactions are one promising avenue. researchgate.net

One-Pot Procedures: Combining multiple synthetic steps into a single reaction vessel reduces the need for purification of intermediates, saving time, solvents, and resources. researchgate.net

By embracing these modern synthetic strategies, the production of quinazoline-thiomorpholine based therapeutic candidates can be made more environmentally friendly and cost-effective.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

Understanding the precise mechanism of action of a drug candidate is crucial for its successful development. While a compound may be designed to inhibit a specific target, it often has off-target effects that can influence both its efficacy and its side-effect profile. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of a drug's impact on cellular systems.

For novel therapeutic candidates derived from This compound , such as multi-kinase inhibitors, a multi-omics approach would be invaluable. nih.govmdpi.com For example:

Proteomics can be used to create a comprehensive profile of the kinases inhibited by the compound, revealing both intended and unintended targets.

Transcriptomics can show how the compound alters gene expression, providing insights into the downstream pathways affected by target inhibition.

Metabolomics can reveal changes in cellular metabolism, which can be a consequence of altered signaling pathways.

By integrating these datasets, researchers can build a detailed picture of a compound's mechanism of action, identify biomarkers for patient stratification, and anticipate potential mechanisms of drug resistance. This comprehensive understanding is essential for de-risking the drug development process and increasing the likelihood of clinical success.

Collaborative Research Frameworks for Accelerated Drug Discovery and Development

The journey from a promising lead compound to an approved drug is long, complex, and expensive. Accelerating this process requires collaboration between various stakeholders, including academic research institutions, pharmaceutical companies, and clinical centers. The development of quinazoline-based drugs has benefited from such collaborations in the past, and this will be even more critical for next-generation therapies.

For compounds derived from This compound , collaborative frameworks can play a key role at multiple stages:

Early-Stage Discovery: Academic labs can focus on novel synthesis and the exploration of new biological targets, with industry partners providing access to high-throughput screening platforms and compound libraries.

Preclinical Development: Contract Research Organizations (CROs) with specialized expertise in toxicology and pharmacology can conduct the necessary studies to prepare a compound for clinical trials.

Clinical Trials: Partnerships between pharmaceutical sponsors and academic medical centers are essential for designing and conducting robust clinical trials to evaluate the safety and efficacy of new drugs in patients.

Public-private partnerships and open-source data initiatives can also help to break down silos and foster a more collaborative research environment. By working together, the scientific community can more rapidly translate promising research on quinazoline-thiomorpholine derivatives into new medicines that can benefit patients.

Q & A

Q. What are the standard synthetic routes for preparing 4-(2-chloroquinazolin-4-yl)thiomorpholine, and how can reaction conditions be optimized?

The synthesis typically involves two key steps:

- Chlorination : 4-Chloroquinazoline derivatives are synthesized by chlorinating quinazolin-4(3H)-ones using reagents like SOCl₂ or POCl₃ under reflux conditions. However, these harsh methods may degrade sensitive functional groups .

- Nucleophilic Substitution : Thiomorpholine is introduced via nucleophilic aromatic substitution (SNAr) at the 4-position of the chloroquinazoline scaffold. This requires a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) to enhance reactivity .

Optimization Strategies : - Use microwave-assisted synthesis to reduce reaction time and improve yields.

- Explore greener chlorination alternatives (e.g., ionic liquids) to mitigate environmental and safety risks .

Q. What analytical techniques are critical for characterizing this compound and confirming its purity?

- Structural Confirmation :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns and thiomorpholine integration .

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight determination .

- X-ray Crystallography : To resolve stereochemical ambiguities .

- Purity Assessment :

- HPLC/GC-MS : Quantify impurities and validate synthetic efficiency.

- Elemental Analysis : Confirm stoichiometric composition .

Q. What safety protocols are essential when handling this compound?

- Hazards : The compound is moisture-sensitive and may release toxic fumes upon decomposition. Thiomorpholine derivatives are flammable (Category 4) and cause severe skin irritation (Category 1A–1C) .

- Handling Recommendations :

- Use inert atmosphere (N₂/Ar) gloves and fume hoods.

- Store in desiccators with anhydrous silica gel to prevent hydrolysis .

- First Aid :

- Skin contact: Rinse with water for 15 minutes; seek medical attention .

- Inhalation: Relocate to fresh air; administer oxygen if needed .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for 4-chloroquinazoline derivatives?

Discrepancies often arise from:

- Moisture Sensitivity : Hydrolysis of the 4-chloro group can alter reactivity. Validate experimental conditions (e.g., anhydrous solvents, inert atmosphere) .

- Impurity Profiles : Use advanced purification (e.g., preparative HPLC) and cross-validate results with multiple characterization techniques (e.g., NMR, HRMS) .

- Replication : Repeat experiments under strictly controlled conditions to isolate variables.

Q. What experimental design considerations are critical for evaluating the biological activity of this compound?

- Solubility Optimization : Use co-solvents (e.g., DMSO-water mixtures) or surfactants (e.g., Tween-80) for in vitro assays.

- Stability Monitoring : Conduct time-course stability studies in assay buffers (pH 7.4, 37°C) to identify degradation products .

- Positive Controls : Include reference compounds (e.g., known kinase inhibitors) to benchmark activity in target-based assays.

Q. How does the thiomorpholine substituent influence the physicochemical and pharmacological properties of 4-chloroquinazoline derivatives?

- Electron-Donating Effects : Thiomorpholine’s sulfur atom enhances electron density at the quinazoline core, affecting SNAr reactivity and binding to biological targets (e.g., kinase ATP pockets) .

- Lipophilicity : The thiomorpholine group increases logP values, impacting membrane permeability and bioavailability. Compare with morpholine or piperazine analogs for structure-activity relationship (SAR) studies .

Q. What strategies mitigate instability during long-term storage of this compound?

- Storage Conditions :

- Anhydrous environment: Use vacuum-sealed containers with desiccants.

- Low temperature: Store at –20°C in amber vials to prevent photodegradation .

- Stabilization Additives : Incorporate radical scavengers (e.g., BHT) in stock solutions to inhibit oxidative degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.